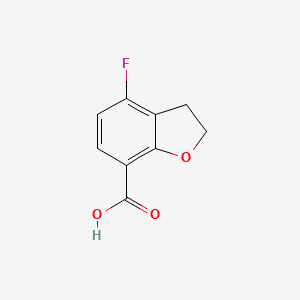

4-Fluoro-2,3-dihydro-1-benzofuran-7-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Fluoro-2,3-dihydro-1-benzofuran-7-carboxylic acid is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a fluorine atom at the 4-position and a carboxylic acid group at the 7-position of the dihydrobenzofuran ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2,3-dihydro-1-benzofuran-7-carboxylic acid can be achieved through several methodsAnother method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as etherification, cyclization, and fluorination, followed by purification techniques like recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Fluoro-2,3-dihydro-1-benzofuran-7-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the benzofuran ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzofurans.

Applications De Recherche Scientifique

Medicinal Chemistry

1. Anticancer Activity

Research indicates that benzofuran derivatives, including 4-fluoro-2,3-dihydro-1-benzofuran-7-carboxylic acid, exhibit significant anticancer properties. A study demonstrated that benzofuran-based carboxylic acids acted as effective inhibitors of human carbonic anhydrase IX, which is implicated in tumor progression and metastasis. The derivatives showed submicromolar inhibition with KIs ranging from 0.56 to 0.91 μM .

Table 1: Antiproliferative Activity of Benzofuran Derivatives

| Compound | IC50 (μM) MCF-7 | IC50 (μM) MDA-MB-231 |

|---|---|---|

| 9b | NA | 37.60 ± 1.86 |

| 9e | 14.91 ± 1.04 | 2.52 ± 0.39 |

| 9f | 19.70 ± 2.06 | 11.50 ± 1.05 |

Notably, compound 9e exhibited the most potent antiproliferative effect against the MDA-MB-231 breast cancer cell line, comparable to the standard drug Doxorubicin .

2. Carbonic Anhydrase Inhibition

The inhibition of carbonic anhydrases by benzofuran derivatives suggests their potential as therapeutic agents in treating conditions such as glaucoma and certain types of cancer . The structure-activity relationship (SAR) studies indicate that modifications to the benzofuran scaffold can enhance inhibitory activity against specific isoforms of carbonic anhydrase.

Pharmaceutical Development

1. Synthesis and Industrial Applications

The synthesis of this compound has been optimized for industrial production, which is crucial for large-scale applications in pharmaceuticals. Various synthetic methods have been developed to improve yield and reduce waste during production processes .

Table 2: Synthetic Methods for Benzofuran Derivatives

| Method Description | Yield (%) | Environmental Impact |

|---|---|---|

| Conventional Method | ~60 | High waste |

| Optimized Method | >90 | Low waste |

The optimized methods not only simplify the synthesis but also enhance the feasibility of industrial-scale production .

Case Studies

Case Study: Anticancer Screening

A study involving the evaluation of multiple benzofuran derivatives highlighted the promising anticancer effects of compound 9e , which was tested against two breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated a significant increase in early and late apoptosis in treated cells compared to controls, showcasing its potential as a chemotherapeutic agent .

Table 3: Apoptosis Induction by Compound 9e

| Treatment | Total % Apoptosis | Early Apoptosis % | Late Apoptosis % | Necrosis % |

|---|---|---|---|---|

| Control | 1.46 | 0.47 | 0.31 | 0.68 |

| Compound 9e | 34.29 | 8.11 | 23.77 | 2.41 |

These findings underline the efficacy of benzofuran-based compounds in inducing apoptosis in cancer cells, highlighting their therapeutic potential.

Mécanisme D'action

The mechanism of action of 4-Fluoro-2,3-dihydro-1-benzofuran-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and carboxylic acid group play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparaison Avec Des Composés Similaires

4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid: This compound has an amino group at the 4-position and a chloro group at the 5-position, making it structurally similar but with different substituents.

2,2-Dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid: This compound features dimethyl groups at the 2-position, providing a different steric and electronic environment.

Uniqueness: 4-Fluoro-2,3-dihydro-1-benzofuran-7-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development and other applications.

Activité Biologique

4-Fluoro-2,3-dihydro-1-benzofuran-7-carboxylic acid is a compound belonging to the benzofuran family, characterized by its unique structural features that include a fluorine atom at the 4-position and a carboxylic acid group at the 7-position. This compound has garnered attention due to its diverse biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

The biological activity of this compound primarily stems from its interactions with various biological targets:

- Enzyme Interactions : The compound has been shown to interact with enzymes such as carbonic anhydrase and topoisomerase I, which are crucial in cellular processes. These interactions can lead to modulation of enzyme activity, affecting cellular metabolism and signaling pathways.

- Cell Signaling Pathways : It influences key signaling pathways, including the MAPK/ERK pathway, which is vital for regulating gene expression and cellular responses to external stimuli.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains have been documented:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

The compound demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Antifungal Activity

In addition to antibacterial effects, this compound also shows antifungal activity against strains such as Candida albicans and Fusarium oxysporum:

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 16.69 - 78.23 |

| Fusarium oxysporum | 56.74 - 222.31 |

These findings suggest that the compound may serve as a potential therapeutic agent in treating fungal infections .

Anticancer Properties

The anticancer potential of this compound has also been explored in various studies. It has been observed to induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation.

Case Studies

Several studies have investigated the biological effects of this compound in different contexts:

- Study on Enzyme Inhibition : A study demonstrated that the compound inhibited topoisomerase I activity in vitro, leading to reduced proliferation of cancer cells.

- Animal Model Research : In animal models, varying dosages of the compound were tested for anti-inflammatory effects, showing beneficial outcomes at lower doses while higher doses were associated with cytotoxicity.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound indicates that it is relatively stable under standard laboratory conditions but may undergo degradation over extended periods. It interacts with metabolic pathways involving specific enzymes and cofactors that facilitate its biotransformation.

Propriétés

IUPAC Name |

4-fluoro-2,3-dihydro-1-benzofuran-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO3/c10-7-2-1-6(9(11)12)8-5(7)3-4-13-8/h1-2H,3-4H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIUYNZYNCUEABK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=CC(=C21)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.